1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a propyl chain, and a dihydrochromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound. These methods often focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Material Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity. For instance, it could inhibit or activate specific enzymes, alter receptor signaling pathways, or modulate ion channel function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,3-dione: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Another related compound with variations in the ring structure and substituents.
Uniqueness
1-(4-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct electronic, optical, and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C20H16ClNO3 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H16ClNO3/c1-2-11-22-17(12-7-9-13(21)10-8-12)16-18(23)14-5-3-4-6-15(14)25-19(16)20(22)24/h3-10,17H,2,11H2,1H3 |
InChI Key |
MLMXNPLEJCJZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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